

Physical properties of Diethyl sec-butylmalonate (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl sec-butylmalonate*

Cat. No.: *B120387*

[Get Quote](#)

Technical Guide: Physical Properties of Diethyl Sec-Butylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of **diethyl sec-butylmalonate**, specifically its boiling point and density. The information herein is compiled for use by professionals in research and development who require accurate physical data and standardized experimental protocols.

Core Physical Properties

The physical characteristics of **diethyl sec-butylmalonate** are critical for its handling, purification, and use in synthetic chemistry. The boiling point is a key indicator of volatility and is essential for purification by distillation, while density is important for mass-to-volume conversions and reaction stoichiometry.

Data Summary

The quantitative data for the physical properties of **diethyl sec-butylmalonate** are summarized in the table below for quick reference.

Physical Property	Value	Conditions
Boiling Point	110-114 °C	at 18 mmHg
Density	0.980 g/mL	Not specified
0.98 g/cm ³	Not specified	

Note: The atmospheric boiling point for **diethyl sec-butylmalonate** is not readily available in the cited literature. The provided boiling point is under reduced pressure, a common practice for high-boiling-point compounds to prevent decomposition.

Experimental Protocols

Accurate determination of physical properties relies on precise and reproducible experimental methods. The following sections detail standardized protocols for measuring the boiling point and density of liquid compounds like **diethyl sec-butylmalonate**.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is often employed.

Apparatus:

- Thiele tube or similar heating bath (e.g., oil bath)
- Thermometer
- Capillary tube (sealed at one end)
- Sample test tube
- Heat source (e.g., Bunsen burner or hot plate)

Procedure:

- A small amount of the liquid sample is placed in the sample test tube.

- The thermometer is positioned in the test tube with the bulb fully immersed in the liquid.
- The sealed-end capillary tube is inverted and placed into the sample.
- The apparatus is heated gently and evenly.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat is then removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

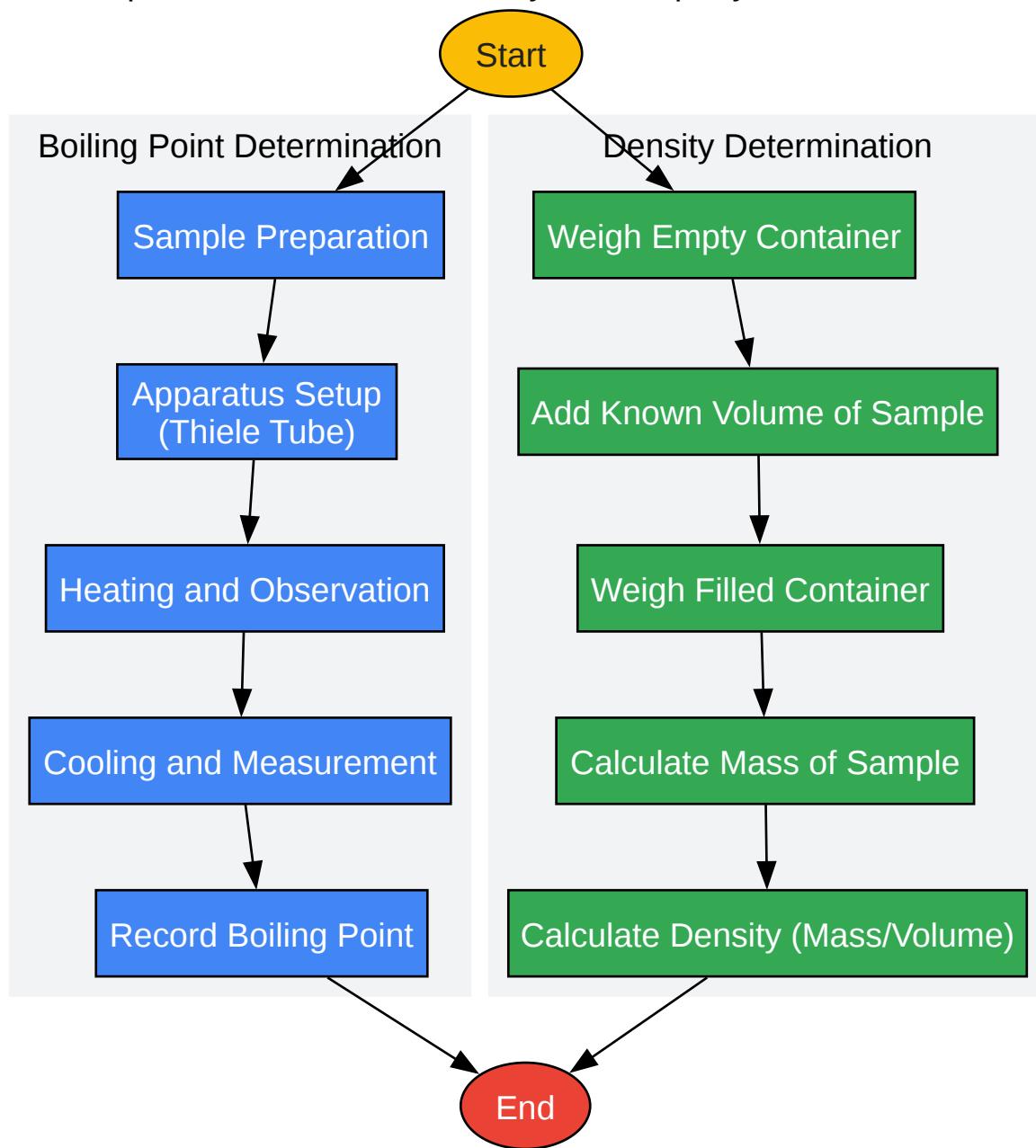
Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method for determining the density of a liquid involves the use of a pycnometer or, for less stringent accuracy, a graduated cylinder and a balance.

Apparatus:

- Pycnometer (for high accuracy) or a graduated cylinder
- Analytical balance
- Thermometer

Procedure using a Graduated Cylinder:


- The mass of a clean, dry graduated cylinder is measured using an analytical balance.
- A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
- The mass of the graduated cylinder containing the liquid is then measured.
- The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

- The density is calculated by dividing the mass of the liquid by its volume.
- The temperature of the liquid should be recorded as density is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample.

Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining boiling point and density.

- To cite this document: BenchChem. [Physical properties of Diethyl sec-butylmalonate (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120387#physical-properties-of-diethyl-sec-butylmalonate-boiling-point-density\]](https://www.benchchem.com/product/b120387#physical-properties-of-diethyl-sec-butylmalonate-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com